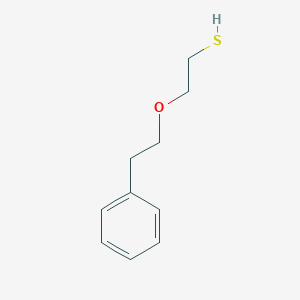
2-(2-PHENYLETHOXY)ETHANETHIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-PHENYLETHOXY)ETHANETHIOL is an organic compound with the molecular formula C10H14OS. It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenylethoxy group. This compound is known for its distinct sulfurous odor and is used in various chemical applications due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-PHENYLETHOXY)ETHANETHIOL can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-(2-Phenylethoxy)ethanol with a thiolating agent such as thiourea. The reaction typically proceeds under basic conditions, where the thiourea displaces the hydroxyl group to form the thiol compound. The intermediate is then hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. One such method includes the reaction of 2-(2-Phenylethoxy)ethanol with hydrogen sulfide gas in the presence of a catalyst. This method allows for the continuous production of the thiol compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-PHENYLETHOXY)ETHANETHIOL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, potassium permanganate.
Reduction: Zinc, hydrochloric acid.
Substitution: Alkyl halides, thiourea.
Major Products Formed
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(2-PHENYLETHOXY)ETHANETHIOL involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in various biological processes, including protein folding and enzyme activity . The compound can also act as a nucleophile in substitution reactions, allowing it to modify other molecules by forming new covalent bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanethiol: Similar structure but lacks the ethoxy group.
2-(2-Phenylethoxy)ethanol: Similar structure but contains a hydroxyl group instead of a thiol group.
Phenethyl mercaptan: Another thiol compound with a similar phenylethyl structure.
Uniqueness
2-(2-PHENYLETHOXY)ETHANETHIOL is unique due to the presence of both a phenylethoxy group and a thiol group in its structure. This combination imparts distinct chemical properties, making it versatile for various applications in organic synthesis, biological studies, and industrial processes .
Propiedades
Número CAS |
10160-69-7 |
|---|---|
Fórmula molecular |
C10H14OS |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
2-(2-phenylethoxy)ethanethiol |
InChI |
InChI=1S/C10H14OS/c12-9-8-11-7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Clave InChI |
HIRLXTIKJUQGLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-hydroxypyridin-2-ylidene)amino]butan-1-ol](/img/structure/B8603553.png)
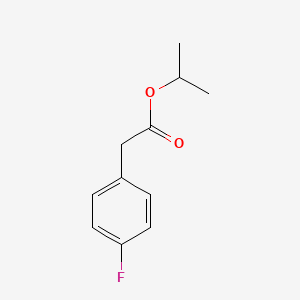
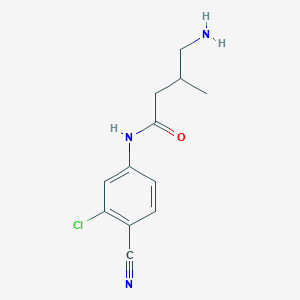
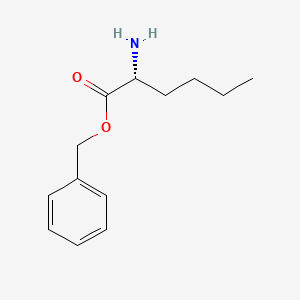
![4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B8603599.png)
![4-[4-(3-Methoxyphenyl)-[1,2,3]triazol-1-yl]benzoic acid](/img/structure/B8603608.png)
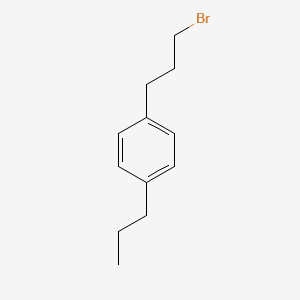
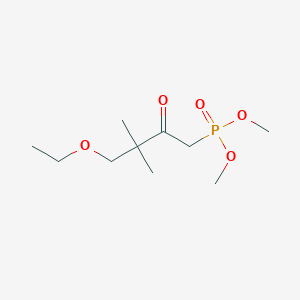
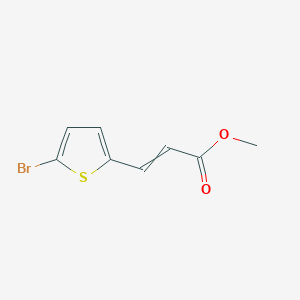

![3-[(3-Carboxypropyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B8603635.png)
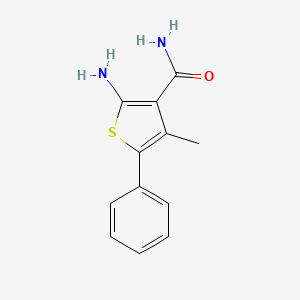
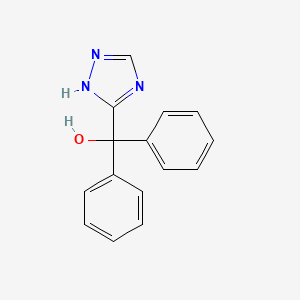
![2H-Thieno[2,3-e]-1,4-diazepin-2-one, 1,3-dihydro-5-phenyl-](/img/structure/B8603661.png)
